N-(2-chlorophenyl)-3,6-dimethyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide
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Overview
Description
N-(2-CHLOROPHENYL)-3,6-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring, a thiophene ring, and a chlorophenyl group. It is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROPHENYL)-3,6-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions One common method involves the condensation of 2-chlorobenzoyl chloride with 3,6-dimethylbenzofuran in the presence of a base such as pyridineThe final product is obtained after purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more cost-effective reagents and optimized reaction conditions to reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLOROPHENYL)-3,6-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted amines, thiols.
Scientific Research Applications
N-(2-CHLOROPHENYL)-3,6-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-3,6-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings and exhibit similar pharmacological properties.
Benzofuran Derivatives: Compounds such as amiodarone and psoralen, which share the benzofuran core structure and have diverse therapeutic applications.
Uniqueness
N-(2-CHLOROPHENYL)-3,6-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile modifications, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C22H18ClNO2S |
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Molecular Weight |
395.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-3,6-dimethyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H18ClNO2S/c1-14-9-10-17-15(2)21(26-20(17)12-14)22(25)24(13-16-6-5-11-27-16)19-8-4-3-7-18(19)23/h3-12H,13H2,1-2H3 |
InChI Key |
YGCXPTFGJWMWBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC=CS3)C4=CC=CC=C4Cl)C |
Origin of Product |
United States |
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